N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a bipyridine moiety, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the coupling of a bipyridine derivative with a pyrrolidine derivative under specific reaction conditions. One common method involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The pyrrolidine ring can be introduced through a series of cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: The bipyridine and pyrrolidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution reactions can introduce various functional groups onto the bipyridine or pyrrolidine rings .
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound may interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different electronic properties.
4,4’-Bipyridine: Another bipyridine derivative known for its use in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the synthesis of pharmaceuticals and known for its unique reactivity compared to other bipyridine isomers.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a bipyridine moiety with a pyrrolidine ring and a phenyl group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry, drug discovery, and materials science .
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-12-18(15-26(21)19-6-2-1-3-7-19)22(28)25-13-16-8-10-24-20(11-16)17-5-4-9-23-14-17/h1-11,14,18H,12-13,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVAVRGYMGAGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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